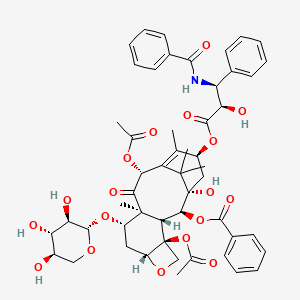

7-Xylosyltaxol

説明

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H59NO18/c1-26-33(68-47(63)39(58)37(29-16-10-7-11-17-29)53-45(61)30-18-12-8-13-19-30)23-52(64)44(70-46(62)31-20-14-9-15-21-31)42-50(6,43(60)41(67-27(2)54)36(26)49(52,4)5)34(22-35-51(42,25-66-35)71-28(3)55)69-48-40(59)38(57)32(56)24-65-48/h7-21,32-35,37-42,44,48,56-59,64H,22-25H2,1-6H3,(H,53,61)/t32-,33+,34+,35-,37+,38+,39-,40-,41-,42+,44+,48+,50-,51+,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEGOBHUZTXSFK-TZIKQHFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC8C(C(C(CO8)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H59NO18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454873 | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

986.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90332-66-4 | |

| Record name | 7-Xylosyltaxol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taxol-7-xyloside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biological Production of 7 Xylosyltaxol

7-Xylosyltaxol is a glycosylated taxane (B156437) found in various species of the yew tree (genus Taxus). It is particularly abundant in species such as the Pacific yew (Taxus brevifolia) and the Chinese yew (Taxus chinensis). chemfaces.comselleck.co.jpmedchemexpress.com In fact, in some cultivated Taxus species, the concentration of 7-xylosyltaxanes can be 10 to 30 times higher than that of paclitaxel (B517696) itself. mdpi.com These compounds are often extracted along with paclitaxel and other taxanes from the bark and needles of the yew tree. chemfaces.commdpi.com While not a direct intermediate in the natural biosynthetic pathway of paclitaxel, its prevalence makes it a valuable starting material for semi-synthetic production methods. nih.gov

Table 1: Natural Sources and Relative Abundance of this compound

| Species | Plant Part | Relative Abundance |

|---|---|---|

| Taxus brevifolia (Pacific Yew) | Bark | Major taxane component chemfaces.com |

| Taxus chinensis (Chinese Yew) | Not specified | Natural source selleck.co.jpmedchemexpress.com |

| Cultivated Taxus species | Not specified | 10-30 times more abundant than paclitaxel mdpi.com |

Biotransformation and Semi Synthetic Applications

Enzymatic Hydrolysis of Xylose from Xylosyltaxanes by C-7 Xylosidase

A critical step in utilizing 7-xylosyltaxanes is the removal of the xylose sugar moiety at the C-7 position of the taxane (B156437) core. This is achieved through enzymatic hydrolysis using a specific enzyme called C-7 xylosidase. annualreviews.org

Researchers have identified microorganisms capable of producing C-7 xylosidase. A notable example is a bacterial strain identified as Moraxella sp., which was isolated from soil. chemfaces.com This bacterium produces a xylosidase that can effectively cleave the xylosyl group from various 7-xylosyltaxanes, including 7-xylosylpaclitaxel and 7-xylosyl-10-deacetylpaclitaxel. chemfaces.comannualreviews.org The enzyme activity has been found in both the soluble and particulate fractions of the bacterial cells. chemfaces.com Other microorganisms, such as Cellulosimicrobium cellulans, have also been shown to produce extracellular β-xylosidases capable of this specific hydrolysis. nih.gov

Taxus chinensis as a Source

Role in Semisynthesis of Paclitaxel Precursors

The enzymatic removal of the xylose group from 7-xylosyltaxanes yields valuable precursors for the semi-synthesis of paclitaxel.

Table 2: Enzymatic Conversion of 7-Xylosyltaxanes

| Enzyme | Source Organism (Example) | Substrate(s) | Product(s) | Significance |

|---|---|---|---|---|

| C-7 Xylosidase | Moraxella sp. chemfaces.com | 7-Xylosylpaclitaxel, 7-Xylosyl-10-deacetylpaclitaxel chemfaces.com | Paclitaxel, 10-Deacetylpaclitaxel | Removes xylose to create paclitaxel precursors. chemfaces.com |

| C-10 Deacetylase | Nocardioides luteus researchgate.net | Paclitaxel, Baccatin (B15129273) III | 10-Deacetylpaclitaxel, 10-Deacetylbaccatin III | Creates key paclitaxel precursor 10-DAB. annualreviews.orgresearchgate.net |

| C-13 Taxolase | Nocardioides albus researchgate.net | Paclitaxel, Cephalomannine, this compound researchgate.net | Baccatin III, 7-Xylosylbaccatin III | Cleaves the C-13 side chain to yield baccatin derivatives. annualreviews.org |

Presence in Corylus avellana (Hazelnut)

Semi-synthetic Pathways from Other Taxanes

Beyond its conversion to 10-deacetylbaccatin III, this compound can also be synthesized from other taxanes, including paclitaxel itself, though this is less common due to the higher abundance of this compound in nature.

While the primary utility of this compound is as a starting material, it is chemically possible to synthesize it from paclitaxel. This would involve a glycosylation reaction to attach a xylose sugar to the C-7 position of the paclitaxel molecule. However, given that 7-xylosyltaxanes are readily available natural products, the conversion of the more valuable paclitaxel to this compound is not an economically viable or common practice. The focus remains firmly on the conversion of abundant xylosylated taxanes into paclitaxel and its immediate precursors.

Advanced Mechanistic Studies on 7 Xylosyltaxol and Its Derivatives

Microtubule Dynamics and Tubulin Interaction

7-Xylosyltaxol, a derivative of the well-known anti-cancer agent Paclitaxel (B517696), modulates microtubule function, a critical component of the cellular cytoskeleton. adooq.commedchemexpress.comadooq.com Its mechanism of action is intrinsically linked to its ability to bind to tubulin, the protein subunit of microtubules. medchemexpress.comhsppharma.com This interaction disrupts the normal dynamic instability of microtubules, which is essential for various cellular processes, particularly cell division.

Stabilization of Microtubule Polymerization

This compound and its analogues are recognized as microtubule-stabilizing agents. glpbio.com The derivative 10-Deacetyl-7-xylosyl paclitaxel, for instance, actively enhances tubulin polymerization. glpbio.commedchemexpress.comtargetmol.com Like its parent compound Paclitaxel, this compound binds to the β-tubulin subunit within the microtubule polymer. medchemexpress.comhsppharma.com This binding event promotes the assembly of tubulin dimers into microtubules, shifting the equilibrium towards a polymerized state. This stabilization of microtubule polymers is a hallmark of the taxane (B156437) class of compounds. targetmol.com The interaction occurs within a specific binding site on β-tubulin, often referred to as the 'taxane-pocket'. This pocket is a crucial site for the action of microtubule-stabilizing agents.

Inhibition of Microtubule Disassembly

A key aspect of the mechanism of this compound is its potent inhibition of microtubule disassembly. adooq.commedchemexpress.comadooq.comchemsrc.com Normal cellular function requires a delicate balance between microtubule polymerization and depolymerization. By binding to and stabilizing the microtubule structure, this compound effectively prevents the necessary breakdown of these polymers. adooq.comglpbio.com This leads to the formation of unusually stable and nonfunctional microtubule bundles, disrupting the mitotic spindle and other microtubule-dependent cellular structures.

Table 1: Effects of this compound and its Derivatives on Microtubule Dynamics

| Compound | Target | Mechanism of Action | Consequence |

| This compound | Tubulin | Binds to tubulin and inhibits microtubule disassembly. adooq.commedchemexpress.comadooq.com | Stabilization of microtubules. |

| 10-Deacetyl-7-xylosyl paclitaxel | Tubulin | Enhances tubulin polymerization. glpbio.commedchemexpress.comtargetmol.com | Promotion of microtubule assembly and stabilization. |

| Paclitaxel (parent compound) | Tubulin | Binds to tubulin, promoting polymerization and stabilizing microtubules. targetmol.comnih.gov | Disruption of normal microtubule dynamics. |

Cell Cycle Regulation and Perturbation

The stabilization of microtubules by this compound has profound consequences for cell cycle progression, leading to a halt in cell division.

Mechanisms of Programmed Cell Death Induction

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis, a key mechanism for eliminating compromised cells.

Apoptosis Induction Pathways

This compound and its derivatives are effective inducers of apoptosis. adooq.comtargetmol.commedchemexpress.com Studies on 10-Deacetyl-7-xylosyl paclitaxel have elucidated a clear pathway for this induction. The process is initiated through the mitochondrial-dependent pathway of apoptosis. medchemexpress.comnordicbiosite.com This involves a critical shift in the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.

Research has demonstrated an up-regulation of pro-apoptotic proteins such as Bax and Bad, alongside a down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. medchemexpress.comtargetmol.com This alteration in protein expression disrupts the mitochondrial membrane's permeability. medchemexpress.com The loss of mitochondrial integrity leads to the release of cytochrome c, which in turn activates a cascade of cysteine proteases known as caspases. Specifically, the activation of caspase-9 has been observed, which then activates downstream executioner caspases, including caspase-3 and caspase-6. medchemexpress.com The activation of these caspases culminates in the systematic dismantling of the cell, characteristic of apoptosis. It is noteworthy that this pathway does not appear to involve caspase-8 or the CD95/NF-kappaB signaling proteins, further confirming the primary role of the mitochondrial pathway in apoptosis induced by this compound. medchemexpress.com

Table 2: Key Proteins in the Apoptotic Pathway Induced by 10-Deacetyl-7-xylosyl paclitaxel

| Protein Family | Protein | Regulation | Role in Apoptosis |

| Bcl-2 Family | Bax | Up-regulated medchemexpress.comtargetmol.com | Pro-apoptotic; promotes mitochondrial membrane permeabilization. |

| Bad | Up-regulated medchemexpress.com | Pro-apoptotic; inhibits anti-apoptotic Bcl-2 proteins. | |

| Bcl-2 | Down-regulated medchemexpress.comtargetmol.com | Anti-apoptotic; prevents mitochondrial membrane permeabilization. | |

| Bcl-XL | Down-regulated medchemexpress.com | Anti-apoptotic; preserves mitochondrial integrity. | |

| Caspase Family | Caspase-9 | Activated medchemexpress.com | Initiator caspase; activated by cytochrome c release from mitochondria. |

| Caspase-3 | Activated medchemexpress.com | Executioner caspase; cleaves key cellular substrates. | |

| Caspase-6 | Activated medchemexpress.com | Executioner caspase; contributes to cellular breakdown. |

Regulation of Pro-apoptotic (Bax, Bad) and Anti-apoptotic (Bcl-2, Bcl-XL) Protein Expression

Research into the molecular mechanisms of this compound and its derivatives, such as 10-deacetyl-7-xylosyl paclitaxel, has revealed significant modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. medchemexpress.comtargetmol.com Studies in human prostate cancer cells (PC-3) have shown that treatment with 7-xylosyl-10-deacetylpaclitaxel leads to a distinct shift in the balance between pro-apoptotic and anti-apoptotic proteins. medchemexpress.comtargetmol.comarctomsci.com

Specifically, the expression of pro-apoptotic proteins Bax and Bad was found to be up-regulated. medchemexpress.comtargetmol.comglpbio.com Concurrently, the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL was down-regulated. medchemexpress.comtargetmol.comglpbio.com This dual action effectively lowers the threshold for apoptosis induction. The alteration of this critical protein ratio is a key event that links the initial drug-target interaction to the downstream execution of cell death. medchemexpress.com This targeted regulation highlights a crucial aspect of the compound's mechanism, initiating a cascade that favors cell death over survival. medchemexpress.comglpbio.com

Table 1: Effect of this compound Derivatives on Apoptotic Protein Expression

| Protein Family | Protein | Effect of Treatment | Cellular Role |

|---|---|---|---|

| Pro-apoptotic | Bax | Up-regulated medchemexpress.comglpbio.com | Promotes apoptosis |

| Pro-apoptotic | Bad | Up-regulated medchemexpress.comglpbio.com | Promotes apoptosis |

| Anti-apoptotic | Bcl-2 | Down-regulated medchemexpress.comglpbio.com | Inhibits apoptosis |

| Anti-apoptotic | Bcl-xL | Down-regulated medchemexpress.comglpbio.com | Inhibits apoptosis |

Mitochondrial Membrane Permeability Alterations

The shift in the expression of Bcl-2 family proteins directly impacts the integrity of the mitochondrial outer membrane. The up-regulation of Bax and Bad, coupled with the down-regulation of Bcl-2 and Bcl-xL, leads to a disturbance of mitochondrial membrane permeability. medchemexpress.comtargetmol.comglpbio.com This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point-of-no-return in the apoptotic process.

Studies have demonstrated that treatment with 7-xylosyl-10-deacetylpaclitaxel causes a decrease in the mitochondrial inner transmembrane potential (ΔΨm). medchemexpress.com This disruption of the membrane potential is a hallmark of mitochondrial dysfunction and a direct consequence of the altered apoptotic protein expression. medchemexpress.com The loss of membrane integrity facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, which is a necessary step for the activation of the caspase cascade. medchemexpress.com

Caspase Cascade Activation (e.g., Caspase-9)

The disturbance of mitochondrial membrane permeability and subsequent release of mitochondrial proteins directly triggers the activation of the caspase cascade. The activation of caspase-9 is a key event initiated by the this compound derivative-induced mitochondrial pathway. medchemexpress.comtargetmol.comglpbio.com Caspase-9 is an initiator caspase, which, upon activation, proceeds to activate downstream executioner caspases, such as caspase-3 and -6. medchemexpress.comarctomsci.com This hierarchical activation amplifies the death signal and leads to the systematic dismantling of the cell. medchemexpress.com

Notably, the apoptotic pathway induced by 7-xylosyl-10-deacetylpaclitaxel appears to be independent of caspase-8, a key initiator of the extrinsic, or death-receptor, pathway. medchemexpress.comarctomsci.com Further evidence supporting the reliance on the mitochondrial-dependent pathway is the observation that the compound had no effect on the expression of CD95 and NF-kappaB proteins. medchemexpress.comarctomsci.com

Broader Cellular Function Modulation

Disruption of Cytoskeleton Functions

The primary mechanism of action for this compound, much like its parent compound paclitaxel, involves the disruption of normal cytoskeleton dynamics. It functions as a microtubule stabilizing agent. medchemexpress.comarctomsci.comadooq.com By binding to tubulin, the protein subunit of microtubules, this compound promotes and enhances the polymerization of tubulin into microtubules. medchemexpress.comarctomsci.comcfmot.de

Crucially, it inhibits the disassembly of these microtubules. adooq.com This stabilization of the microtubule structure disrupts the highly dynamic nature required for normal cellular processes, particularly cell division. The inability of the stabilized microtubules to depolymerize leads to mitotic arrest, preventing cells from completing mitosis and ultimately triggering apoptosis.

Inhibition of Intracellular Mobility and Transport

The stabilization of the microtubule network by taxoids, including this compound, has broader consequences beyond the arrest of cell division. These cytoskeletal structures serve as tracks for the transport of organelles, vesicles, and other cellular components. The disruption of normal microtubule dynamics leads to the inhibition of intracellular mobility and the disruption of intracellular transport. nih.govsemanticscholar.org This interference with essential transport processes can further contribute to cellular dysfunction and death.

Alterations of Membrane Structure and Function

Table 2: Summary of Broader Cellular Effects of this compound

| Cellular Process | Specific Effect | Mechanism |

|---|---|---|

| Cytoskeleton Dynamics | Microtubule Stabilization medchemexpress.com | Binds to tubulin, inhibits disassembly adooq.com |

| Cell Division | Mitotic Arrest | Disruption of normal microtubule function |

| Intracellular Transport | Inhibition of Mobility & Transport nih.govsemanticscholar.org | Disruption of microtubule tracks nih.govsemanticscholar.org |

| Membrane Function | Alteration of Membrane Structure nih.govsemanticscholar.org | Modulation of plasma membrane components nih.govsemanticscholar.org |

Impact on Cellular Compartmentation and Signaling

The biological activity of this compound and its derivatives is intrinsically linked to their interactions within specific cellular compartments and their subsequent influence on critical signaling pathways. Research has elucidated that the glycosylation of the taxane core not only alters its physicochemical properties but also dictates its distribution and mechanism of action at a subcellular level.

Cellular Compartmentation:

In plant systems, the distribution of glycosylated taxanes such as this compound is not uniform, suggesting sophisticated transport and storage mechanisms. Studies on Taxus species have revealed that these compounds preferentially accumulate in specific cell types, including phloem sieve cells, cambial tissues, and ray parenchyma cells. This compartmentalization within the plant's vascular system supports the hypothesis that glycosylated taxanes may function as transport or storage forms, facilitating their systemic distribution throughout the plant.

In the context of cancer cell biology, derivatives of this compound have shown distinct subcellular targeting. For example, analogues like this compound C exhibit enhanced targeting of the mitochondria. This mitochondrial localization is significant, as it directly implicates the organelle as a key site of action for inducing apoptosis, a primary mechanism for its anticancer effects. medchemexpress.com The derivative 7-xylosyl-10-deacetylpaclitaxel has been shown to disturb mitochondrial membrane permeability, a critical event in initiating the intrinsic apoptotic pathway. medchemexpress.comselleckchem.com

Cellular Signaling:

The principal mechanism of action for this compound, much like its parent compound paclitaxel, is the disruption of microtubule dynamics. medchemexpress.commedchemexpress.comadooq.com By binding to tubulin, this compound stabilizes microtubules, preventing their disassembly. medchemexpress.com This interference with the normal function of the cytoskeleton disrupts the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and ultimately triggering programmed cell death, or apoptosis.

Further investigation into the apoptotic signaling cascade induced by this compound derivatives provides a more detailed picture. Studies using 7-xylosyl-10-deacetylpaclitaxel in PC-3 prostate cancer cells have demonstrated that the compound triggers apoptosis through the mitochondrial-dependent pathway. medchemexpress.com This is characterized by the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL. medchemexpress.comselleckchem.com This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane, leading to the activation of caspase-9. medchemexpress.comselleckchem.com Activated caspase-9 then initiates a downstream cascade by activating effector caspases, including caspase-3 and caspase-6, which execute the final stages of apoptosis. medchemexpress.com Notably, this signaling cascade does not appear to involve caspase-8, CD95, or NF-kappaB proteins, further cementing its classification as a mitochondrial-led event. medchemexpress.com In MCF-7 breast cancer cells, treatment with this compound leads to significant apoptosis, confirmed by increased annexin (B1180172) V staining and the activation of caspase pathways.

Table 1: Impact of this compound Derivatives on Apoptotic Signaling Proteins in PC-3 Cells

| Protein Family | Protein | Effect Reported for 7-xylosyl-10-deacetylpaclitaxel | Signaling Role | Reference |

| Bcl-2 Family | Bax | Upregulated | Pro-apoptotic | selleckchem.com, medchemexpress.com |

| Bad | Upregulated | Pro-apoptotic | selleckchem.com, medchemexpress.com | |

| Bcl-2 | Downregulated | Anti-apoptotic | selleckchem.com, medchemexpress.com | |

| Bcl-XL | Downregulated | Anti-apoptotic | selleckchem.com, medchemexpress.com | |

| Bid | Activated by Caspase-3 | Pro-apoptotic | medchemexpress.com | |

| Caspase Family | Caspase-9 | Activated | Initiator Caspase (Mitochondrial Pathway) | selleckchem.com, medchemexpress.com |

| Caspase-3 | Activated | Effector Caspase | medchemexpress.com | |

| Caspase-6 | Activated | Effector Caspase | medchemexpress.com | |

| Caspase-8 | No Effect | Initiator Caspase (Death Receptor Pathway) | medchemexpress.com | |

| Other | CD95 | No Effect | Death Receptor | medchemexpress.com |

| NF-kappaB | No Effect | Transcription Factor | medchemexpress.com |

The potency of this compound's impact on cellular processes is often quantified by its half-maximal inhibitory concentration (IC50). These values indicate the concentration of the compound required to inhibit a specific biological process by 50% and demonstrate its significant efficacy against various cancer cell lines.

Table 2: Reported In Vitro Inhibitory Concentrations (IC50) of this compound

| Assay Type | Cell Line/Target | Reported IC50 Value (µM) | Reference |

| Cell Viability | Various Cancer Cell Lines | 0.16 - 5.9 | |

| A2780 (Ovarian Carcinoma) | 0.85 | medchemexpress.com | |

| Microtubule Disassembly | Pig Brain Microtubules | 0.2 - 0.4 |

Structure Activity Relationship Sar Studies of 7 Xylosyltaxol and Taxane Analogues

Elucidation of Structural Features Influencing Biological Activity

The biological activity of 7-Xylosyltaxol, like other taxanes, is fundamentally linked to its ability to interact with and stabilize microtubules, leading to cell cycle arrest and apoptosis. ontosight.ai Key structural components essential for this activity include the taxane (B156437) core, the C-13 side chain, the oxetane (B1205548) ring, and the C-2 benzoyl group. mdpi.com

Comparative SAR with Paclitaxel (B517696) and Other Taxanes (e.g., 10-Deacetyl-7-xylosyl paclitaxel)

Comparative studies of this compound with paclitaxel and other analogues, such as 10-deacetyl-7-xylosyl paclitaxel, provide valuable insights into their structure-activity relationships. 10-deacetyl-7-xylosyl paclitaxel, a naturally occurring xyloside isolated from Taxus chinensis, is a derivative of paclitaxel. selleckchem.com It has been shown to induce mitotic arrest in cancer cells. selleckchem.com

The biological activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. For instance, 10-deacetyl-7-xylosyl paclitaxel has demonstrated antiproliferative activity against human A2780 and A549 cells. medchemexpress.com

Table 1: Comparative in vitro activity of a this compound analogue

| Compound | Cell Line | IC50 (μM) | Assay Details |

|---|---|---|---|

| 10-deacetyl-7-xylosyl paclitaxel | A2780 | 1.6 | Growth inhibition after 48 hrs by sulforhodamine B assay. medchemexpress.com |

| 10-deacetyl-7-xylosyl paclitaxel | A549 | 2.1 | Growth inhibition after 48 hrs by sulforhodamine B assay. medchemexpress.com |

Computational and Quantum Mechanical Approaches in SAR Analysis

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, play a significant role in understanding the SAR of taxane analogues. researchgate.netnih.gov These approaches use statistical models to correlate the chemical structure of compounds with their biological activity. researchgate.net For taxanes, QSAR studies have suggested that the hydrophobic and steric properties of substituents are critical determinants of their anticancer activity. researchgate.netnih.gov

These computational models can help predict the activity of novel taxane derivatives, guiding the synthesis of compounds with potentially improved efficacy and reduced side effects. nih.gov By analyzing various descriptors, such as molar refractivity and hydrophobicity, researchers can gain a better understanding of the chemical-biological interactions at play. researchgate.netnih.gov The validation of these QSAR models is crucial and is often performed through internal and external validation tests. nih.govnih.gov

Biosynthetic Pathways and Enzyme Characterization Relevant to 7 Xylosyltaxol

Overview of Taxane (B156437) Biosynthesis within Taxus Species

The biosynthesis of taxanes, a class of diterpenoid compounds, within Taxus species is a complex process involving an estimated 19 to 20 enzymatic steps. mdpi.comnih.gov The pathway initiates with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is derived from the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.gov The construction of the characteristic taxane core begins with the cyclization of GGPP by taxadiene synthase (TXS). frontiersin.org

Following the formation of the taxane skeleton, a series of modifications occur, including hydroxylations, acylations, and the formation of an oxetane (B1205548) ring, to produce the intermediate baccatin (B15129273) III. nih.govfrontiersin.org These modifications are catalyzed by a variety of enzymes, primarily cytochrome P450 monooxygenases and acyltransferases. mdpi.comfrontiersin.org Key hydroxylation steps are mediated by enzymes such as taxane 5α-hydroxylase, taxane 13α-hydroxylase, taxane 10β-hydroxylase, taxane 2α-hydroxylase, and taxane 7β-hydroxylase. frontiersin.org Acylation reactions, crucial for the structural diversity of taxanes, are catalyzed by members of the BAHD family of acyltransferases. mdpi.com

The final stages of the biosynthesis of the well-known anticancer drug, paclitaxel (B517696), involve the attachment of a C-13 side chain to baccatin III. frontiersin.org While the core biosynthetic pathway is thought to be conserved across different Taxus species, the accumulation of specific taxoids can vary significantly between species and even between different tissues of the same plant. nih.gov 7-Xylosyltaxol is a derivative of paclitaxel, characterized by the addition of a xylose sugar to the C-7 position of the taxane core. This xylosylation represents a branch point in the main taxane biosynthetic pathway.

Identification and Characterization of Enzymes Involved in Xylosylation/De-xylosylation at C-7 Position

The formation of this compound involves the action of xylosyltransferases, enzymes that catalyze the transfer of a xylosyl group to the taxane core. researchgate.net These enzymes are part of the broader family of glycosyltransferases. nih.gov Specifically, xylosyltransferases can act on intermediates of paclitaxel biosynthesis, such as 10-deacetylpaclitaxel and 10-deacetylcephalomannine, to form their respective 7-xylosyl derivatives. researchgate.net This suggests that xylosylation at the C-7 position is a side-route that diverts metabolic flux from the main pathway leading to paclitaxel. researchgate.net

C-7 Xylosidase Enzymes

In addition to the enzymes responsible for adding the xylosyl group, enzymes that remove it, known as C-7 xylosidases, have also been identified. annualreviews.org These enzymes catalyze the hydrolysis of the C-7 xylose from various xylosyltaxanes. annualreviews.org The discovery of C-7 xylosidase from microbial sources, such as Morexella sp. SC 13963, has been significant for the semisynthesis of paclitaxel. annualreviews.org This enzymatic cleavage allows for the conversion of naturally abundant 7-xylosyltaxanes into valuable precursors for paclitaxel production. annualreviews.org For instance, a hydrolase from Cellulosimicrobium cellulans has been shown to efficiently convert C-7 taxanes xylosides into taxol or its analogues. google.com

Genetic and Molecular Basis of this compound Biosynthesis

The genetic basis for the biosynthesis of this compound lies within the genes encoding the enzymes of the taxane pathway and the specific xylosyltransferases. The publication of the Taxus genome has significantly advanced the identification of genes involved in paclitaxel biosynthesis. oup.com This genomic information provides a valuable resource for discovering the genes responsible for the xylosylation of taxanes.

Gene Homology and Enzyme Expression Studies

Studies on the Taxus transcriptome have led to the discovery of numerous candidate genes potentially involved in taxane biosynthesis, including glycosyltransferases and specifically xylosyltransferases. nih.gov For example, a transcriptome sequencing effort in Taxus identified 102 candidate glycosyltransferase genes and six potential xylosyltransferase genes. nih.gov The expression of these genes can be influenced by various factors, including elicitors like methyl jasmonate (MeJA), which is known to regulate the expression of many genes in the paclitaxel biosynthetic pathway. nih.govbiorxiv.org However, in one study, the expression of 14 unique sequences annotated as xylosyltransferases did not show significant changes in response to MeJA elicitation, suggesting that the regulation of this particular side-route may be complex. plos.org Research projects, such as the functional analysis of the gene encoding taxane 7-xylosyltransferase in Taxus, are ongoing to further elucidate the molecular mechanisms.

Metabolic Engineering and Biocatalytic Strategies for Enhanced Production

The low natural abundance of paclitaxel and its derivatives has driven the development of metabolic engineering and biocatalytic strategies to enhance their production. frontiersin.org Plant cell cultures of Taxus species are a promising alternative to harvesting from mature trees, offering a more sustainable and controlled production system. google.com

Metabolic engineering efforts have focused on several key areas:

Engineering heterologous hosts: Attempts have been made to transfer parts of the taxane biosynthetic pathway into more easily manipulated organisms like Escherichia coli and Saccharomyces cerevisiae. frontiersin.orgfrontiersin.org For instance, co-expression of multiple taxane biosynthetic genes in engineered microbes has resulted in the production of taxane intermediates. tsijournals.com

Blocking competing pathways: By knocking down or inhibiting pathways that compete for common precursors, metabolic flux can be redirected towards taxane biosynthesis. oup.com

Biocatalytic strategies primarily involve the use of isolated enzymes or whole microbial cells to perform specific transformations. A key application in the context of this compound is the use of C-7 xylosidases to convert abundant xylosylated taxanes into paclitaxel or its immediate precursors. annualreviews.org This enzymatic conversion is a crucial step in the semi-synthesis of paclitaxel from related natural products. annualreviews.org The development of efficient biocatalytic processes, including the use of immobilized enzymes, is an active area of research aimed at improving the economic viability of producing these valuable compounds. rsc.orgftb.com.hr

Interactive Data Table: Enzymes in Taxane Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

| Taxadiene Synthase | TXS | Cyclization of GGPP to form the taxane skeleton. | frontiersin.org |

| Taxane 5α-hydroxylase | T5αOH | Hydroxylation at the C-5 position of the taxane core. | mdpi.com |

| Taxadien-5α-ol-O-acetyl Transferase | TAT | Acetylation of taxadien-5α-ol. | mdpi.com |

| Taxane 10β-hydroxylase | T10βOH | Hydroxylation at the C-10 position. | mdpi.com |

| Taxane 7β-hydroxylase | T7βOH | Hydroxylation at the C-7 position. | researchgate.net |

| Taxane 2α-O-benzoyl Transferase | TBT | Benzoylation at the C-2 position. | pnas.org |

| 10-deacetylbaccatin III-10-O-acetyltransferase | DBAT | Acetylation at the C-10 position of 10-deacetylbaccatin III. | researchgate.net |

| Baccatin III 13-O-(3-amino-3-phenylpropanoyl) transferase | BAPT | Attachment of the C-13 side chain. | frontiersin.org |

| 3′-N-debenzoyl-2′-deoxytaxol-N-benzoyltransferase | DBTNBT | Benzoylation of the C-13 side chain. | frontiersin.org |

| C-7 Xylosidase | - | Cleavage of the xylose group from the C-7 position of xylosyltaxanes. | annualreviews.org |

| Taxane 7-xylosyltransferase | - | Addition of a xylosyl group to the C-7 position of taxane intermediates. | researchgate.net |

Advanced Analytical Methodologies for 7 Xylosyltaxol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating 7-Xylosyltaxol from closely related taxanes and other matrix components. The choice of technique depends on the specific research goal, ranging from rapid screening to high-precision quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of taxanes, including this compound. sigmaaldrich.comresearchgate.net Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase and a polar mobile phase. Researchers have successfully separated this compound from other derivatives like Paclitaxel (B517696), Cephalomannine, and Baccatin (B15129273) III. researchgate.net

A typical HPLC analysis of a mixture containing this compound involves its identification as one of several taxane (B156437) peaks detected at a wavelength of 227 nm. researchgate.net The separation is often achieved on columns such as C18 or those with specialized chemistries like pentafluorophenyl (PFP), which offers unique selectivity for structurally similar compounds. sigmaaldrich.comchromatographyonline.com Gradient elution, commonly with a mobile phase consisting of acetonitrile (B52724) and water, is employed to resolve the complex mixture of taxanes effectively. sigmaaldrich.com

Table 1: Example HPLC Parameters for Taxane Analysis Including this compound To display the table, click on the "expand" button.

Click to expand

| Parameter | Condition | Source |

| Column | Discovery HS F5 (pentafluorophenyl) | sigmaaldrich.com |

| C18 | researchgate.net | |

| Mobile Phase | Acetonitrile and Water Gradient | sigmaaldrich.com |

| Detection | UV at 227 nm | researchgate.net |

| Separated Compounds | This compound, Paclitaxel, Cephalomannine, Baccatin III, 10-Deacetyl Baccatin III, and others. | researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity. researchgate.netlcms.cz These improvements are primarily due to the use of columns packed with sub-2-μm particles, which can withstand much higher system pressures. researchgate.netwaters.com For the analysis of complex taxane extracts, the increased peak capacity of UPLC is highly advantageous, allowing for better separation of structurally similar compounds from the sample matrix. perlan.com.pl

The application of UPLC, often in a comprehensive two-dimensional liquid chromatography (LCxLC) setup, significantly increases peak capacity for analyzing challenging samples like Taxus sp. extracts. perlan.com.pl This enhanced separation capability is critical for accurately quantifying low-level taxanes and resolving them from interfering matrix constituents. perlan.com.pl The higher sensitivity of UPLC is a result of narrower, more concentrated peaks, which is particularly beneficial when coupled with mass spectrometry. lcms.czmdpi.com

Table 2: Comparison of Typical HPLC and UPLC System Parameters To display the table, click on the "expand" button.

Click to expand

| Parameter | HPLC | UPLC / UHPLC | Source |

| Particle Size | 3 - 5 µm | < 2 µm | researchgate.net |

| Column Length | 50 - 250 mm | 50 - 150 mm | lcms.cz |

| System Pressure | 400-600 bar | 1000-1240 bar | waters.comslideshare.net |

| Analysis Time | Slower | Faster | researchgate.net |

| Resolution | Good | Higher | researchgate.net |

| Solvent Consumption | Higher | Lower | researchgate.net |

Thin Layer Chromatography (TLC) in Research

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound and other taxanes. nih.govgoogle.com It is particularly useful for monitoring the progress of chemical reactions or for quickly screening multiple plant cell cultures for taxane production. nih.gov

A common TLC method involves spotting the sample extract onto a silica (B1680970) gel plate, which is then developed in a solvent system. For taxanes, a solvent system such as chloroform:acetonitrile (4:1) has been shown to be effective. nih.gov After development, the compounds are visualized, often by using a chromogenic agent like 10% sulfuric acid in ethanol, which reveals taxanes as distinct spots. jmb.or.kr TLC can be used to analyze taxane-rich fractions from various sources, including bio-oils produced from Taxus feedstock. google.com This technique allows for the simultaneous analysis of many samples, greatly accelerating the initial stages of research, such as optimizing culture conditions for taxane production. nih.gov

Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation and sensitive detection of this compound, especially when coupled with a chromatographic separation step.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. sigmaaldrich.com This hybrid technique is ideal for identifying and quantifying this compound in complex matrices such as plasma or plant extracts. sigmaaldrich.comnih.gov

In a typical LC-MS/MS workflow, the analyte is first separated on a reversed-phase column and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions of the analytes. nih.gov For quantitative analysis, the system is often operated in the multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (e.g., the molecular ion of this compound) and then monitoring for specific product ions that are formed upon fragmentation. nih.gov This high degree of specificity allows for accurate quantification even at very low concentrations, with detection limits in the nanogram per milliliter range. nih.gov For instance, a method for a closely related compound, 7-xylosyl-10-deacetylpaclitaxel, was developed using a Hypersil C18 column with an acetonitrile/0.05% formic acid mobile phase and ESI-MS/MS detection. nih.gov

Table 3: Key Parameters in an LC-MS/MS Method for a this compound Derivative To display the table, click on the "expand" button.

Click to expand

| Parameter | Description | Source |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |

| Chromatography | Hypersil C18 column (4.6 x 150 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile / 0.05% Formic Acid (50:50, v/v) | nih.gov |

| Ionization Source | Electrospray Ionization (ESI) | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Application | Pharmacokinetic study in rat plasma | nih.gov |

| Sensitivity | 2.0 ng/mL using 50 µL plasma | nih.gov |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique well-suited for the analysis of large, non-volatile, and thermally labile molecules. bioneer.comspandidos-publications.com In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. bioneer.com The ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. shimadzu.com

In the context of this compound research, MALDI-TOF MS has been used to characterize conjugates of the compound. For example, it was employed to determine the ratio of hapten (this compound) to a carrier protein (bovine serum albumin) in the construction of an immunogen for antibody production. researchgate.net This application highlights the utility of MALDI-TOF MS for the precise molecular weight determination of macromolecules and their conjugates, which is a critical step in developing immunoassays and other biological tools. bioneer.comresearchgate.net

Electrophoretic Methods

Electrophoretic techniques, which separate molecules based on their charge and size in an electric field, offer high efficiency and resolution for the analysis of complex mixtures containing this compound.

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes narrow-bore capillaries, enabling the use of high electric fields for rapid and highly efficient separations. promega.com.au This method is well-suited for the analysis of charged molecules. For neutral molecules like many taxane derivatives, a modification of CE called Micellar Electrokinetic Chromatography (MEKC) is employed. wikipedia.org

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.orgeurjchem.com These micelles act as a pseudo-stationary phase, allowing for the separation of neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. wikipedia.org MEKC has been successfully applied to the separation of various drugs, including those that are uncharged and have low water solubility. tue.nl

A notable application of MEKC in taxane analysis demonstrated the separation of paclitaxel and its related impurities. The study highlighted the influence of sodium dodecyl sulfate (B86663) (SDS) concentration, a commonly used surfactant, on the separation efficiency. wikipedia.orgptfarm.pl An increase in SDS concentration leads to the formation of more micelles, which enhances the interaction with the analytes and improves separation. ptfarm.pl This technique has been used to separate a complex mixture of twelve taxanes, including this compound. ptfarm.pl

Table 1: Taxanes Separated by MEKC

| Compound Number | Compound Name |

| 1 | Baccatin III |

| 2 | 10-Deacetylbaccatin III |

| 3 | Paclitaxel |

| 4 | 10-Deacetyl-7-xylosyltaxol (B1263923) A |

| 5 | 10-Deacetyl-7-xylosyltaxol B |

| 6 | 10-Deacetyl-7-xylosyltaxol C |

| 7 | This compound |

| 8 | 10-Deacetyltaxol |

| 9 | Cephalomannine (taxol B) |

| 10 | 10-Deacetyl-7-epi-taxol |

| 11 | Taxol C |

| 12 | 7-Epitaxol |

| Data sourced from a study on the application of CE in the analysis of anti-cancer drug impurities. ptfarm.pl |

Spectroscopic Techniques (NMR, IR) for Structural Elucidation in Research

Spectroscopic methods are indispensable for the detailed structural characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the precise three-dimensional structure of organic molecules. emerypharma.comcore.ac.uk By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, researchers can deduce the connectivity of atoms and the stereochemistry of the molecule. emerypharma.comnih.gov Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further detailed information about the molecular framework. nih.gov The structural elucidation of xylosides, for instance, has been successfully achieved through the comprehensive use of 1D and 2D NMR techniques. nih.gov

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. researchgate.netscribd.com The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to characteristic absorption bands in the IR spectrum. fiveable.me This technique allows for the rapid identification of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings, which are all present in the this compound structure. scribd.comjchps.com While IR spectroscopy is often used for functional group identification, it can also aid in structural elucidation by comparing the spectrum of an unknown compound to reference spectra. nih.gov

Immunoanalytical Techniques for Detection and Quantification

Immunoanalytical methods leverage the high specificity of antibody-antigen interactions for the sensitive detection and quantification of target molecules.

An indirect competitive Enzyme-Linked Immunosorbent Assay (icELISA) has been developed for the determination of paclitaxel, a method in which this compound plays a crucial role. chemfaces.comnih.gov In this assay, a known amount of antigen (paclitaxel) is coated on a microtiter plate. The sample containing the analyte (also paclitaxel) is mixed with a specific monoclonal antibody. This mixture is then added to the plate, where the paclitaxel in the sample competes with the coated paclitaxel for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which produces a measurable signal. The signal intensity is inversely proportional to the concentration of paclitaxel in the sample.

A specific icELISA developed using a monoclonal antibody (MAb 3A3) generated against a this compound conjugate demonstrated a detection range for paclitaxel of 0.098–312.5 μg/ml. chemfaces.comnih.gov This assay showed high recovery rates (92% to 94.8%) and low intra- and inter-assay variations (3.6% and 4.7%, respectively), indicating its reliability for quantifying paclitaxel in various samples. nih.gov

The development of highly specific monoclonal antibodies (MAbs) is fundamental to creating reliable immunoassays. infors-ht.comsusupport.com In the context of taxane analysis, this compound has been utilized as a hapten to generate MAbs against paclitaxel. chemfaces.comresearchgate.netthieme-connect.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein.

To produce these antibodies, this compound is conjugated to a carrier protein, such as bovine serum albumin (BSA), to create an immunogen (XylTax–BSA). chemfaces.comresearchgate.net This conjugate is then used to immunize mice. The splenocytes from the immunized mice, which produce antibodies, are fused with myeloma cells to create hybridomas. researchgate.netthieme-connect.com These hybridoma cells are then screened to identify clones that secrete MAbs with high specificity for paclitaxel. researchgate.net

The resulting monoclonal antibody, MAb 3A3, exhibited high specificity for paclitaxel with some cross-reactivity to other taxanes. chemfaces.comnih.gov

Table 2: Cross-Reactivity of Monoclonal Antibody 3A3 with Other Taxanes

| Compound | Cross-Reactivity (%) |

| This compound | 31.8 |

| Cephalomannine | 6.17 |

| Baccatin III | <0.11 |

| 10-Deacetyl-baccatin III | <0.11 |

| 1-Hydroxybaccatin I | <0.11 |

| 13-Acetyl-9-dihydrobaccatin III | <0.11 |

| 1-Acetoxyl-5-deacetyl-baccatin I | <0.11 |

| Data sourced from a study on the development of an icELISA using a highly specific monoclonal antibody against paclitaxel. chemfaces.comnih.gov |

This approach of using this compound conjugates demonstrates its importance not only as an analyte of interest but also as a critical tool in the development of advanced analytical methods for the broader class of taxane compounds.

Chemical Derivatization and Modification Studies for Research Purposes

Synthesis of 7-Xylosyltaxol Derivatives for SAR Exploration

The exploration of the structure-activity relationship (SAR) of taxane (B156437) compounds is crucial for the development of new and more effective analogs. researchgate.netresearchgate.net By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can identify key functional groups and structural features essential for its cytotoxic effects.

Further modifications can be introduced to the this compound backbone to create a library of derivatives for comprehensive SAR studies. These modifications may include alterations to the xyloside moiety, the acyl groups, or other functional groups on the taxane ring. researchgate.net The goal of these synthetic efforts is to produce compounds with improved pharmacological properties, such as enhanced water solubility or increased potency.

Table 1: Examples of this compound Derivatives for SAR Studies

| Compound Name | Modification from this compound | Research Focus |

|---|---|---|

| 10-Deacetyl-7-xylosyltaxol (B1263923) | Deacetylation at the C-10 position. ontosight.ai | Investigating the role of the C-10 acetyl group in biological activity. selleckchem.com |

| This compound Primary Amine | Conversion of the C-3' amide to a primary amine. google.com | Exploring the impact of the side chain on activity and providing a precursor for further derivatization. |

| Per(triethylsilyl)-10-deacetyl-7-xylosyltaxol C | Silylation of hydroxyl groups and deacetylation at C-10. google.com | Used as an intermediate in the synthesis of other derivatives, such as the primary amine. |

| 7-Xylosyl-10-deacetyltaxol B | Variations in the side chain at C-13. ontosight.ai | Understanding the influence of different side chains on the anticancer properties. |

Strategies for Modifying this compound (e.g., conversion to primary amines)

A significant strategy in the chemical modification of taxanes, including this compound, involves the conversion of the amide group in the C-13 side chain to a primary amine. google.comgoogle.com This transformation is valuable because the resulting primary amine can serve as a versatile intermediate for the synthesis of a wide range of new derivatives.

One method to achieve this conversion is through the use of zirconocene (B1252598) chloride hydride (Cp₂ZrHCl), also known as Schwartz's reagent. google.com This reagent facilitates the reductive deoxygenation of the amide to form an imine, which is then hydrolyzed to yield the primary amine. google.comgoogle.com For instance, a per(triethylsilyl)-protected derivative of 10-deacetyl-7-xylosyltaxol C has been successfully converted to the corresponding primary amine using this method. google.com

The modification of primary amines to higher-order amines has been shown in other contexts to reduce certain toxicities of nanocarriers, suggesting that such modifications could be an interesting avenue for future research on taxane derivatives. nih.gov While this specific study did not involve this compound, the principle of modifying amine groups to alter biological properties is a relevant concept in medicinal chemistry.

Derivatization for Enhanced Analytical Performance (e.g., detection sensitivity)

Accurate and sensitive quantification of this compound and its derivatives in various matrices, particularly biological samples, is essential for research. Chemical derivatization can be employed to enhance the analytical performance of methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govxjtu.edu.cn

The primary goals of derivatization for analytical purposes are to improve separation efficiency, increase detection sensitivity, and enhance ionization efficiency in mass spectrometry. ddtjournal.comnih.govresearchgate.net For compounds lacking strong chromophores for UV detection, derivatization with a UV-absorbing or fluorescent tag can significantly improve their detectability.

In the context of mass spectrometry, derivatization can introduce a readily ionizable group or a moiety that fragments in a predictable way, which is beneficial for techniques like selected reaction monitoring (SRM). nih.gov For example, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of the hydrophilic paclitaxel (B517696) derivative 7-xylosyl-10-deacetylpaclitaxel in rat plasma. nih.gov This method demonstrated satisfactory sensitivity and was successfully applied to pharmacokinetic studies. nih.gov

Furthermore, immunoassays like the indirect competitive enzyme-linked immunosorbent assay (icELISA) have been developed for the detection of paclitaxel and its derivatives. researchgate.net In one study, this compound was conjugated to a carrier protein to generate a monoclonal antibody that showed cross-reactivity with this compound, enabling its detection. researchgate.net This highlights another form of derivatization—conjugation to a larger molecule—to facilitate immunological detection.

Future Directions in 7 Xylosyltaxol Research

Emerging Technologies for Biosynthesis and Production

The sustainable and large-scale production of 7-Xylosyltaxol and other taxanes is a primary focus of ongoing research, moving beyond reliance on the slow-growing yew tree. Several innovative technologies are at the forefront of this endeavor.

Plant Cell Cultures:

Plant cell culture has emerged as a viable and controlled method for producing taxanes. researchgate.netmdpi.com Callus and suspension cultures of various Taxus species, including Taxus baccata, Taxus canadensis, and Taxus chinensis, have been established to produce a range of taxoids. nih.govnih.gov Research has shown that the production of taxanes, including this compound, in cell cultures can be significantly enhanced through the use of elicitors such as methyl jasmonate and chitosan. nih.govub.edu Interestingly, studies have even demonstrated the production of taxanes in cell cultures of the hazelnut tree (Corylus avellana), suggesting that the enzymatic machinery for taxane (B156437) biosynthesis may exist beyond the Taxus genus. ub.edudokumen.pub

Biocatalysis and Metabolic Engineering:

Biocatalysis offers a highly specific and efficient route for the transformation of abundant taxane precursors into more valuable compounds. A notable example is the use of engineered yeast expressing specific enzymes, such as glycoside hydrolases, to convert 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol, a key precursor for the semi-synthesis of Paclitaxel (B517696). nih.gov This approach has been optimized and scaled up, bridging the gap between laboratory research and industrial application. nih.gov

Metabolic engineering in various host organisms presents a promising strategy for the de novo biosynthesis of taxanes. nih.gov Significant progress has been made in engineering the Taxol pathway in hosts like Escherichia coli, yeast (Saccharomyces cerevisiae), and the plant Nicotiana benthamiana, leading to the accumulation of key taxane intermediates. medchemexpress.eu These platforms offer the potential for a more sustainable and cost-effective production of taxanes, including the precursors to this compound. nih.gov The elucidation of the taxane biosynthetic pathway, including the identification of novel enzymes through techniques like cDNA-AFLP assays, is crucial for advancing these metabolic engineering efforts. dergipark.org.tr

| Technology | Organism/System | Key Findings |

| Plant Cell Culture | Taxus species, Corylus avellana | Production of this compound and other taxanes; yield enhancement with elicitors. nih.govub.edudokumen.pub |

| Biocatalysis | Engineered Yeast (Pichia pastoris) | Efficient conversion of 7-β-xylosyl-10-deacetyltaxol to 10-deacetyltaxol. nih.gov |

| Metabolic Engineering | E. coli, S. cerevisiae, N. benthamiana | Production of taxane precursors and intermediates. nih.govmedchemexpress.eu |

Computational Approaches in Molecular Design and SAR Prediction

Computational methods are becoming indispensable in modern drug discovery and development, offering rapid and cost-effective ways to predict molecular interactions and guide the design of new therapeutic agents. nih.gov

Molecular Docking:

This compound, like its parent compound Paclitaxel, is known to bind to tubulin, thereby inhibiting the disassembly of microtubules. medchemexpress.com Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov While specific molecular docking studies on this compound are emerging, the extensive research on Paclitaxel and its analogs provides a strong foundation. Such studies have been instrumental in understanding the binding of various ligands to the colchicine-binding site of tubulin and in designing novel tubulin inhibitors. nih.govnih.govnih.gov Future molecular docking studies on this compound will be crucial to precisely elucidate its interaction with tubulin at the atomic level, including identifying the key amino acid residues involved in the binding. plos.org This knowledge will be invaluable for the rational design of novel this compound analogs with improved activity or altered pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR):

QSAR is a computational modeling technique that relates the chemical structure of a series of compounds to their biological activity. dergipark.org.trnih.gov By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov Although specific QSAR studies on this compound are not yet widely reported, the application of QSAR to other classes of therapeutic agents, including anticancer compounds, has been well-established. nih.govmdpi.com Future QSAR studies on a library of this compound derivatives could identify key structural features, such as the nature and position of substituents on the xylosyl moiety or the taxane core, that influence its tubulin-binding affinity and cytotoxic activity. This would significantly accelerate the discovery of more potent analogs. frontiersin.org

| Computational Method | Application in this compound Research |

| Molecular Docking | Elucidating the binding mode of this compound to tubulin; guiding the design of novel analogs. nih.govnih.govplos.org |

| QSAR | Predicting the biological activity of new this compound derivatives; identifying key structural features for activity. nih.govnih.govfrontiersin.org |

Integration of Multi-Omics Data in Taxane Research

The complexity of the taxane biosynthetic pathway necessitates a systems-level understanding, which can be achieved through the integration of multiple "omics" datasets.

Metabolomics, Proteomics, and Transcriptomics:

Multi-omics approaches, including metabolomics, proteomics, and transcriptomics, are being increasingly applied to Taxus species to unravel the intricate network of taxane biosynthesis. medchemexpress.commdpi.com Metabolomic studies of Taxus cell cultures have been used to profile the changes in metabolite production, including taxoids, in response to elicitors. ub.edunih.govmdpi.com Comparative proteomic analyses of different Taxus species have revealed variations in the expression of proteins associated with paclitaxel metabolism. nih.gov Furthermore, transcriptomic analyses have been instrumental in identifying and characterizing the genes encoding the enzymes involved in the taxol biosynthesis pathway.

The integration of these multi-omics datasets provides a comprehensive view of the flow of biological information, from gene expression to protein synthesis and finally to the production of metabolites like this compound. frontiersin.org This integrated approach can help to identify rate-limiting steps in the biosynthetic pathway, discover novel regulatory genes and enzymes, and ultimately inform metabolic engineering strategies to enhance the production of desired taxanes in cell cultures or heterologous hosts. medchemexpress.comfrontiersin.org For instance, a combined metabolomic and transcriptomic analysis can correlate the expression levels of specific genes with the accumulation of this compound and its precursors, providing valuable targets for genetic manipulation. nih.gov

| Omics Technology | Contribution to Taxane Research |

| Metabolomics | Profiling of taxane intermediates and final products in Taxus species and cell cultures. nih.govmdpi.com |

| Proteomics | Identification and quantification of enzymes involved in the taxane biosynthetic pathway. nih.gov |

| Transcriptomics | Discovery and characterization of genes encoding biosynthetic enzymes and regulatory factors. |

| Multi-Omics Integration | Providing a systems-level understanding of taxane biosynthesis to guide metabolic engineering efforts. medchemexpress.comfrontiersin.org |

Development of Novel Research Tools and Probes

The development of specific tools and probes is essential for the detailed investigation of the biological functions and localization of this compound.

Immunoassays:

Immunoassays offer a sensitive and specific method for the detection and quantification of small molecules. A notable development is an indirect competitive enzyme-linked immunosorbent assay (icELISA) for paclitaxel, where this compound was used as a hapten conjugated to a carrier protein to generate the immunogen. mdpi.commedchemexpress.com The resulting monoclonal antibody showed cross-reactivity with this compound, making this assay a valuable tool for its detection in various samples. mdpi.commedchemexpress.com Further development of highly specific monoclonal antibodies for this compound would enable more precise quantification and localization studies.

Fluorescent and Biotinylated Probes:

Fluorescent probes are powerful tools for visualizing the subcellular localization and dynamics of molecules in living cells. mdpi.comrsc.org While fluorescently labeled paclitaxel analogs have been developed, the synthesis of a fluorescent derivative of this compound would be a significant advancement. medchemexpress.com Such a probe would allow for real-time imaging of its interaction with microtubules and its trafficking within the cell.

Similarly, biotinylated probes can be used for affinity-based purification of binding partners and for localization studies. The synthesis of biotinylated paclitaxel has been reported, demonstrating the feasibility of attaching a biotin (B1667282) tag to the taxane scaffold without compromising its biological activity. nih.gov A similar strategy could be applied to synthesize biotinylated this compound. This probe could be used to pull down and identify proteins that interact with this compound, potentially revealing novel cellular targets or regulatory proteins.

Photoaffinity Labels:

Photoaffinity labeling is a technique used to covalently link a ligand to its binding site upon photoactivation, enabling the precise identification of the interacting amino acid residues. nih.govresearchgate.netbiologiachile.cl The development of a photoaffinity label based on the this compound structure would be a valuable tool for mapping its binding site on tubulin with high resolution. medchemexpress.eu

| Research Tool | Potential Application for this compound |

| Specific Monoclonal Antibodies | Development of highly sensitive and specific immunoassays for quantification and localization. mdpi.commedchemexpress.com |

| Fluorescent Probes | Real-time imaging of subcellular localization and interaction with microtubules. mdpi.comrsc.orgmedchemexpress.com |

| Biotinylated Probes | Affinity purification of binding partners and localization studies. nih.govmdpi.compreveligelab.org |

| Photoaffinity Labels | Precise mapping of the binding site on tubulin and other potential protein targets. medchemexpress.eunih.govresearchgate.netbiologiachile.cl |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。